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Compound of Interest

Compound Name: 3-Amino-6-chloro-2-picoline

Cat. No.: B048049 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-Amino-6-chloro-2-picoline (IUPAC name: 6-chloro-2-methylpyridin-

3-amine), a molecule of interest for researchers, scientists, and professionals in the field of

drug development and organic synthesis. This document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for acquiring such spectra.

Molecular Structure and Properties
3-Amino-6-chloro-2-picoline possesses the molecular formula C₆H₇ClN₂ and has a

monoisotopic mass of 142.0297759 Da.[1] Its structure, featuring a pyridine ring substituted

with amino, chloro, and methyl groups, gives rise to a unique spectroscopic fingerprint.

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra for 3-Amino-6-chloro-2-
picoline in publicly accessible databases, the following data has been predicted based on the

analysis of structurally analogous compounds, including 2-amino-6-chloropyridine, 3-amino-2-

chloropyridine, and 3-amino-2-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of 3-Amino-6-chloro-2-picoline in a

suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to

the aromatic protons, the amino group protons, and the methyl group protons.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic CH (H-4) 7.0 - 7.2 Doublet 1H

Aromatic CH (H-5) 6.7 - 6.9 Doublet 1H

Amino (NH₂) 3.5 - 4.5 Broad Singlet 2H

Methyl (CH₃) 2.3 - 2.5 Singlet 3H

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum will show six distinct signals

corresponding to the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)

C-2 (C-CH₃) 150 - 155

C-3 (C-NH₂) 140 - 145

C-4 (C-H) 125 - 130

C-5 (C-H) 115 - 120

C-6 (C-Cl) 145 - 150

CH₃ 20 - 25

Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-6-chloro-2-picoline is predicted to show characteristic

absorption bands corresponding to the various functional groups present in the molecule.
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Amino) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Methyl) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1550 - 1650 Strong

N-H Bend (Amino) 1580 - 1650 Strong

C-Cl Stretch 600 - 800 Strong

Mass Spectrometry (MS)
The mass spectrum of 3-Amino-6-chloro-2-picoline is expected to show a molecular ion peak

corresponding to its molecular weight. The presence of a chlorine atom will result in a

characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular

ion peak.

m/z Predicted Assignment

142 [M]⁺ (with ³⁵Cl)

144 [M+2]⁺ (with ³⁷Cl)

127 [M - CH₃]⁺

107 [M - Cl]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid

organic compounds like 3-Amino-6-chloro-2-picoline.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower

natural abundance of ¹³C.

IR Spectroscopy (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,

methylene chloride or acetone).

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the solid on the plate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Place the salt plate in the sample holder of the spectrometer.

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Collect a background spectrum of the clean salt plate and subtract it from the sample

spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum displaying the relative abundance

of each ion.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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